Inhibiteur de Cdk/Crk
Vue d'ensemble
Description
RGB-286147 est un inhibiteur sélectif et ATP-compétitif des kinases dépendantes des cyclines et des kinases apparentées aux kinases dépendantes des cyclines. Il a montré un potentiel significatif dans l'inhibition de la croissance des cellules tumorales et l'induction de l'apoptose dans diverses lignées cellulaires tumorales .
Applications De Recherche Scientifique
RGB-286147 has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
RGB-286147 is a selective and ATP-competitive inhibitor of CDK (Cyclin-Dependent Kinases) and CRK (CDK-Related Kinases). The primary targets of RGB-286147 are CDK1/cyclinB, CDK2/E, CDK4/D1, and CDK6/cyclin D3 . These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest .
Mode of Action
RGB-286147 interacts with its targets (CDKs and CRKs) in an ATP-competitive manner . This means that RGB-286147 competes with ATP for binding to the kinase, thereby inhibiting the kinase’s activity. The IC50 values, which represent the concentration of RGB-286147 required to inhibit the activity of these kinases by 50%, range from 9-839 nM .
Biochemical Pathways
The inhibition of CDKs and CRKs by RGB-286147 affects the cell cycle, particularly the G1 phase . This leads to a marked inhibition of DNA replication and induces apoptosis (programmed cell death) in cells . The compound also results in the proteolytic cleavage of PARP (Poly ADP-Ribose Polymerase), a key protein involved in DNA repair and apoptosis .
Pharmacokinetics
It is soluble in dmso, which suggests that it could be administered in a suitable vehicle for in vivo studies .
Result of Action
The action of RGB-286147 leads to potent and irreversible cell killing activity, particularly in tumorigenic cell lines . It exhibits broad anti-tumor activity with an average GI50 value of <10 nM for 60 tumorigenic cell lines . It also inhibits the growth of non-cycling cells .
Action Environment
It is known that the compound should be stored at -20°c, away from moisture, to maintain its stability
Analyse Biochimique
Biochemical Properties
Cyclin-dependent kinase and Crk-like protein inhibitor plays a significant role in biochemical reactions by targeting and inhibiting the activity of Cyclin-dependent kinases and Crk-like proteins. Cyclin-dependent kinases are serine/threonine kinases that regulate various cellular processes, including transcription, apoptosis, differentiation, nerve growth, and cell cycle regulation . Crk-like proteins are involved in signal transduction pathways that mediate cellular responses to external stimuli. The inhibitor interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation activity and subsequent downstream signaling . This interaction disrupts the normal function of Cyclin-dependent kinases and Crk-like proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Cellular Effects
Cyclin-dependent kinase and Crk-like protein inhibitor exerts profound effects on various types of cells and cellular processes. In cancer cells, the inhibitor disrupts cell cycle progression by inhibiting Cyclin-dependent kinases, leading to cell cycle arrest at the G1 phase . This inhibition prevents the cells from entering the S phase, where DNA replication occurs, thereby halting cell proliferation. Additionally, the inhibitor affects cell signaling pathways mediated by Crk-like proteins, leading to altered gene expression and cellular metabolism. The disruption of these pathways results in the induction of apoptosis and inhibition of tumor growth .
Molecular Mechanism
The molecular mechanism of Cyclin-dependent kinase and Crk-like protein inhibitor involves its binding to the active sites of Cyclin-dependent kinases and Crk-like proteins. This binding prevents the phosphorylation of target proteins, thereby inhibiting their activity . The inhibitor also induces conformational changes in the enzymes, further preventing their interaction with substrates. At the molecular level, this inhibition leads to the disruption of cell cycle progression and signal transduction pathways, resulting in the inhibition of cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclin-dependent kinase and Crk-like protein inhibitor have been observed to change over time. The stability of the inhibitor is crucial for its long-term efficacy. Studies have shown that the inhibitor remains stable under physiological conditions, maintaining its inhibitory activity over extended periods . Degradation of the inhibitor can occur under certain conditions, leading to a decrease in its efficacy. Long-term effects of the inhibitor on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Cyclin-dependent kinase and Crk-like protein inhibitor vary with different dosages in animal models. At low doses, the inhibitor effectively inhibits cell proliferation and induces apoptosis without causing significant toxicity . At high doses, the inhibitor can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity . These findings highlight the importance of optimizing the dosage of the inhibitor for safe and effective cancer treatment.
Metabolic Pathways
Cyclin-dependent kinase and Crk-like protein inhibitor is involved in various metabolic pathways. The inhibitor interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For example, the inhibitor can alter the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in cellular energy production . These metabolic effects contribute to the overall inhibition of cell proliferation and induction of apoptosis in cancer cells.
Transport and Distribution
The transport and distribution of Cyclin-dependent kinase and Crk-like protein inhibitor within cells and tissues are crucial for its efficacy. The inhibitor is transported into cells via specific transporters and binding proteins . Once inside the cells, the inhibitor can localize to various cellular compartments, including the nucleus and cytoplasm . The distribution of the inhibitor within tissues is also important for its therapeutic effect, as it needs to reach the target cells in sufficient concentrations to exert its inhibitory activity.
Subcellular Localization
The subcellular localization of Cyclin-dependent kinase and Crk-like protein inhibitor plays a significant role in its activity and function. The inhibitor can localize to specific compartments or organelles within the cells, such as the nucleus, where it can interact with Cyclin-dependent kinases and Crk-like proteins . Targeting signals and post-translational modifications can direct the inhibitor to these specific locations, enhancing its inhibitory activity . The subcellular localization of the inhibitor is crucial for its ability to disrupt cell cycle progression and signal transduction pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Méthodes De Préparation
La synthèse de RGB-286147 implique plusieurs étapes. L'une des voies synthétiques comprend la réaction d'une solution de dichlorométhane d'une amine avec un acide en présence de diisopropyléthylamine, d'hydrate de HOBT et d'EDC. Le mélange est agité pendant 20 heures, dilué avec du dichlorométhane et extrait avec une solution de bicarbonate de sodium. Le produit est ensuite purifié par chromatographie sur colonne .
Analyse Des Réactions Chimiques
RGB-286147 subit diverses réactions chimiques, notamment :
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, conduisant à différents dérivés.
Substitution : RGB-286147 peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants : Des réactifs tels que la triphénylphosphine et l'éthylate de sodium sont couramment utilisés dans la synthèse et la modification de RGB-286147.
Principaux produits : Les réactions produisent généralement des dérivés de RGB-286147 avec des groupes fonctionnels modifiés, améliorant son activité biologique.
Applications de la recherche scientifique
RGB-286147 a un large éventail d'applications dans la recherche scientifique :
Mécanisme d'action
RGB-286147 exerce ses effets en inhibant les kinases dépendantes des cyclines et les kinases apparentées aux kinases dépendantes des cyclines. Il se lie au site actif de ces kinases de manière ATP-compétitive, empêchant leur activation et la phosphorylation subséquente des protéines cibles. Cette inhibition entraîne l'arrêt du cycle cellulaire et l'induction de l'apoptose dans les cellules tumorales .
Comparaison Avec Des Composés Similaires
RGB-286147 est unique en son genre en raison de son inhibition à large spectre des kinases dépendantes des cyclines et des kinases apparentées aux kinases dépendantes des cyclines. Des composés similaires comprennent :
Dinaciclib : Un autre inhibiteur des kinases dépendantes des cyclines avec un spectre cible différent.
Bortezomib : Un inhibiteur du protéasome ayant certains effets superposés sur la régulation du cycle cellulaire.
Dactinomycine : Un antibiotique antinéoplasique qui affecte également la progression du cycle cellulaire.
RGB-286147 se démarque par son inhibition puissante et sélective de multiples kinases dépendantes des cyclines et kinases apparentées aux kinases dépendantes des cyclines, ce qui en fait un outil précieux dans la recherche sur le cancer et le développement de thérapies .
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)-6-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O3/c1-13(2)20-19-22(29(28-20)21-16(24)4-3-5-17(21)25)26-18(27-23(19)31)12-14-6-8-15(9-7-14)32-11-10-30/h3-9,13,30H,10-12H2,1-2H3,(H,26,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQPNXBTPUXMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429556 | |
Record name | Cdk/Crk Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784211-09-2 | |
Record name | Cdk/Crk Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.